molecular formula C10H7I2N3O2 B12900396 5,7-Diiodoquinolin-8-yl hydrazinecarboxylate CAS No. 134143-81-0

5,7-Diiodoquinolin-8-yl hydrazinecarboxylate

Cat. No.: B12900396
CAS No.: 134143-81-0
M. Wt: 454.99 g/mol
InChI Key: URZGGBDVHQOXFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

5,7-Diiodoquinolin-8-yl hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .

Mechanism of Action

The exact mechanism of action of 5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is unique due to the presence of both iodine atoms and the hydrazinecarboxylate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

134143-81-0

Molecular Formula

C10H7I2N3O2

Molecular Weight

454.99 g/mol

IUPAC Name

(5,7-diiodoquinolin-8-yl) N-aminocarbamate

InChI

InChI=1S/C10H7I2N3O2/c11-6-4-7(12)9(17-10(16)15-13)8-5(6)2-1-3-14-8/h1-4H,13H2,(H,15,16)

InChI Key

URZGGBDVHQOXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2I)I)OC(=O)NN)N=C1

Origin of Product

United States

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